2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide
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Overview
Description
2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmacological activities, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that tetrazole derivatives, which include 2-[(1-methyl-1h-tetrazol-5-yl)thio]acetohydrazide, often interact with various biological targets due to their versatile chemical structure .
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Tetrazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazole derivatives are generally known for their good bioavailability and metabolic stability .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
The chemical properties of tetrazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other chemical entities .
Preparation Methods
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with chloroacetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its pharmacological activities.
Industry: The compound is used in the development of new materials with specific properties
Comparison with Similar Compounds
2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide can be compared with other tetrazole derivatives such as:
1-methyl-1H-tetrazole-5-thiol: A precursor in the synthesis of this compound.
Tetrazole: The parent compound of the tetrazole family, known for its wide range of biological activities.
5-aminotetrazole: Another tetrazole derivative with significant biological and pharmacological properties
This compound stands out due to its unique combination of the tetrazole and hydrazide functionalities, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6OS/c1-10-4(7-8-9-10)12-2-3(11)6-5/h2,5H2,1H3,(H,6,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQPCBBYNIQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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